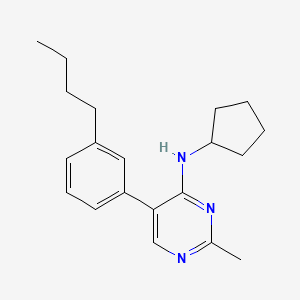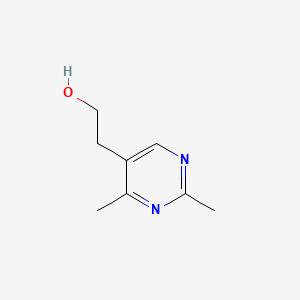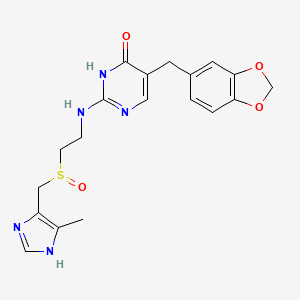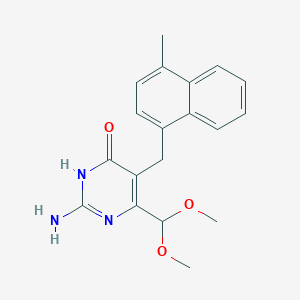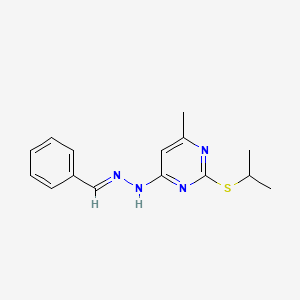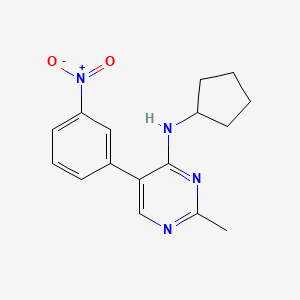
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a nitrophenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Cyclopentyl and Methyl Group Addition: The cyclopentyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
化学反应分析
Types of Reactions
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild heating.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, mild heating.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its structural features make it a candidate for kinase inhibition and other enzyme-targeted therapies.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications:
作用机制
The mechanism of action of n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking phosphorylation events critical for cell signaling and proliferation.
相似化合物的比较
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). It shares structural similarities with n-Cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine, particularly in the pyrimidine core.
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: Another pyrimidine derivative with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties, affecting its binding affinity and specificity for molecular targets. Additionally, the combination of the nitrophenyl and methyl groups can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
917896-05-0 |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC 名称 |
N-cyclopentyl-2-methyl-5-(3-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N4O2/c1-11-17-10-15(12-5-4-8-14(9-12)20(21)22)16(18-11)19-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,17,18,19) |
InChI 键 |
UGLPYBOZGHGSRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
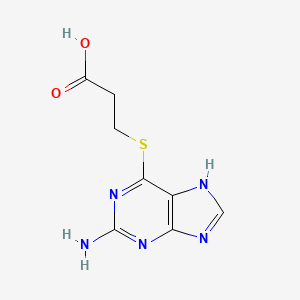
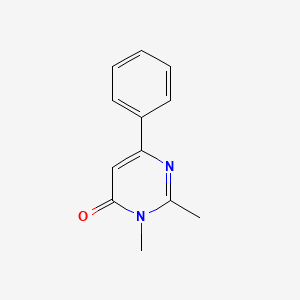
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)

![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
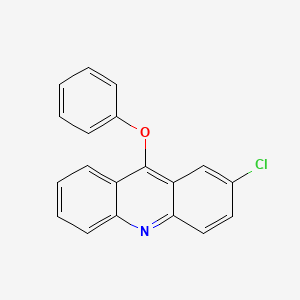
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)
